N-(1-phenylbutyl)nicotinamide 1-oxide
Description
N-(1-phenylbutyl)nicotinamide 1-oxide is a nicotinamide derivative characterized by a phenylbutyl substituent attached to the nitrogen atom of the nicotinamide backbone, with an additional oxygen atom at the 1-position of the pyridine ring. Nicotinamide 1-oxide derivatives are known to interact with biological targets such as CXCR2 receptors and are influenced by organic cation transporters (Octs) in vivo .
Propriétés
IUPAC Name |
1-oxido-N-(1-phenylbutyl)pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-7-15(13-8-4-3-5-9-13)17-16(19)14-10-6-11-18(20)12-14/h3-6,8-12,15H,2,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEHESRKQDFZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis compare N-(1-phenylbutyl)nicotinamide 1-oxide with structurally or functionally related compounds:
Key Findings:
Structural Modifications and Bioactivity :
- The phenylbutyl group in N-(1-phenylbutyl)nicotinamide 1-oxide introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to nicotinamide 1-oxide. However, this could reduce solubility, a common trade-off in drug design.
- Nicotinamide 1-oxide itself is a potent CXCR2 antagonist, suggesting that N-(1-phenylbutyl)nicotinamide 1-oxide may retain or modify this activity depending on substituent effects .
Metabolic Pathways :
- Both nicotinamide 1-oxide and methylnicotinamide are transported by Octs, which regulate their systemic distribution and excretion . The phenylbutyl derivative may exhibit altered Octs affinity due to its larger substituent.
- Nikethamide N-oxide, by contrast, is a synthetic derivative of the stimulant nikethamide, with oxidation likely occurring during hepatic metabolism .
Therapeutic Potential: Nicotinamide 1-oxide’s role as a CXCR2 antagonist positions it as a candidate for inflammatory diseases. N-(1-phenylbutyl)nicotinamide 1-oxide’s extended alkyl chain could prolong half-life but requires empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
